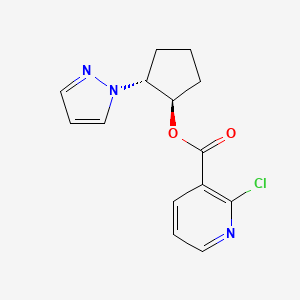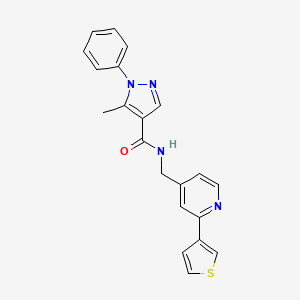
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate, commonly known as CCG-63802, is a small molecule inhibitor used in scientific research to study the role of protein kinases in various cellular processes. CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
CCG-63802 works by binding to the ATP-binding site of PIM1, which prevents the enzyme from phosphorylating its substrates. Phosphorylation by PIM1 is required for the activation of various signaling pathways involved in cell growth and survival. Inhibition of PIM1 by CCG-63802 leads to the inhibition of these signaling pathways, which ultimately results in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have potent anti-cancer effects in vitro and in vivo. Inhibition of PIM1 by CCG-63802 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, including prostate cancer, leukemia, and lymphoma. CCG-63802 has also been shown to inhibit the growth of cancer cells in animal models of prostate cancer and leukemia. In addition, CCG-63802 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
CCG-63802 is a potent and selective inhibitor of PIM1, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, CCG-63802 has some limitations for lab experiments. Specifically, CCG-63802 is not a cell-permeable inhibitor, which means that it cannot be used to inhibit intracellular PIM1 activity. In addition, CCG-63802 has a relatively short half-life in vivo, which limits its use in animal models.
Orientations Futures
There are several future directions for the research on CCG-63802. First, researchers could explore the use of CCG-63802 in combination with other anti-cancer agents to enhance its anti-cancer effects. Second, researchers could investigate the role of PIM1 in other cellular processes, such as stem cell differentiation and immune cell function. Third, researchers could develop more potent and cell-permeable inhibitors of PIM1 to overcome the limitations of CCG-63802. Finally, researchers could investigate the potential use of CCG-63802 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Méthodes De Synthèse
CCG-63802 was first synthesized by researchers at the University of Michigan in 2010. The synthesis method involves a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with cyclopentadiene to form a cyclopentenyl pyridine intermediate. The intermediate is then reacted with a pyrazole derivative to form the final product, CCG-63802. The synthesis method has been optimized to produce high yields of pure CCG-63802.
Applications De Recherche Scientifique
CCG-63802 is primarily used in scientific research to study the role of protein kinases in various cellular processes. Specifically, CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of PIM1 by CCG-63802 has been shown to induce apoptosis (cell death) and inhibit the growth of cancer cells in vitro and in vivo. CCG-63802 has also been used to study the role of PIM1 in cardiac hypertrophy, inflammation, and angiogenesis.
Propriétés
IUPAC Name |
[(1R,2R)-2-pyrazol-1-ylcyclopentyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-10(4-2-7-16-13)14(19)20-12-6-1-5-11(12)18-9-3-8-17-18/h2-4,7-9,11-12H,1,5-6H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYIPWBBJRMIX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)




![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)